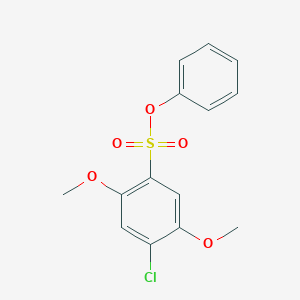

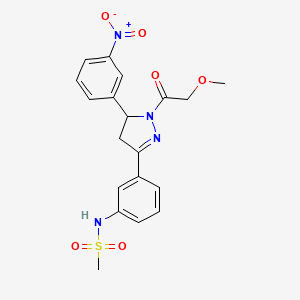

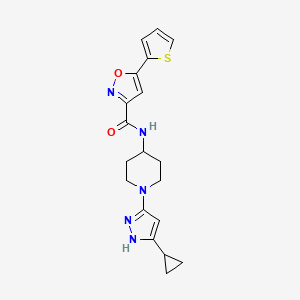

4-tert-butyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-tert-butyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, commonly known as OTS964, is a novel small molecule inhibitor that has shown promising results in scientific research applications. It is a potent inhibitor of TOPK (T-LAK cell-originated protein kinase), a serine-threonine kinase that is overexpressed in various cancers.

Applications De Recherche Scientifique

Synthetic Phenolic Antioxidants

Research on synthetic phenolic antioxidants (SPAs), which share structural motifs with "4-tert-butyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide," suggests potential applications in enhancing product shelf life by retarding oxidative reactions. Environmental occurrence, human exposure, and toxicity studies of SPAs highlight their widespread use and the necessity for future research directions to develop novel SPAs with low toxicity and environmental impact (Liu & Mabury, 2020).

Isoquinoline Derivatives

The pharmacological significance of isoquinoline derivatives in modern therapeutics provides insights into the potential medical applications of related compounds. Isoquinoline derivatives have shown a wide range of biological potentials, including anti-fungal, anti-Parkinsonism, and anti-tumor activities, suggesting that structurally related compounds like "4-tert-butyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide" could also have significant pharmacotherapeutic applications (Danao et al., 2021).

Catalytic Non-Enzymatic Kinetic Resolution

The development of chiral catalysts for asymmetric reactions, including the catalytic non-enzymatic kinetic resolution (KR) of racemic compounds, underscores the potential utility of "4-tert-butyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide" in asymmetric organic synthesis. This application is particularly relevant for synthesizing enantiopure compounds in high enantioselectivity and yield (Pellissier, 2011).

Tert-Butyl Groups in Organic Chemistry

The use of tert-butyl groups in organic chemistry, particularly in the context of methyl tert-butyl ether (MTBE) decomposition and environmental remediation, suggests potential environmental applications for compounds featuring tert-butyl groups. Studies on the decomposition of MTBE highlight the feasibility of using advanced oxidation processes for the treatment of contaminants, indicating a potential area of research for compounds with tert-butyl groups (Hsieh et al., 2011).

Propriétés

IUPAC Name |

4-tert-butyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-19(2,3)14-5-8-16(9-6-14)25(23,24)21-15-7-10-17-13(12-15)4-11-18(22)20-17/h5-10,12,21H,4,11H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOLVOCIGEHRQEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-butyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

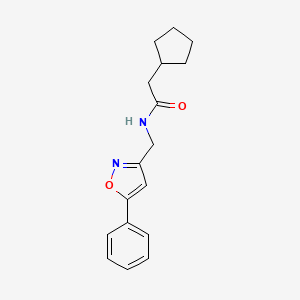

![4-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(2-methoxyethyl)benzamide](/img/structure/B2625924.png)

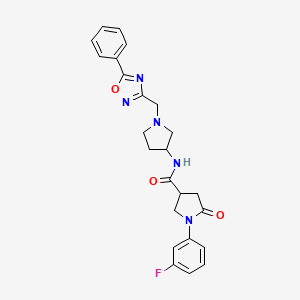

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B2625925.png)

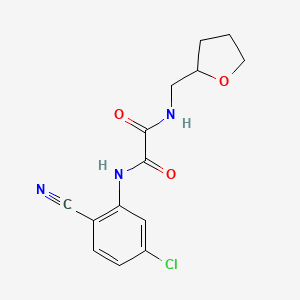

![N-(2-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2625936.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide](/img/structure/B2625937.png)